Phenol, 3-(pentachlorophenoxy)-
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Overview
Description
Phenol, 3-(pentachlorophenoxy)- is an organic compound characterized by a phenol group substituted with a pentachlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, 3-(pentachlorophenoxy)- can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of pentachlorophenol with phenol in the presence of a base, such as sodium hydroxide, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of phenolic compounds often involves the use of advanced techniques and equipment to ensure high yield and purity. The process typically includes steps such as chlorination, purification, and crystallization .
Chemical Reactions Analysis
Types of Reactions: Phenol, 3-(pentachlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens, nitric acid, sulfuric acid
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
Phenol, 3-(pentachlorophenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules
Biology: Studied for its potential antimicrobial and antioxidant properties
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiproliferative activities
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of phenol, 3-(pentachlorophenoxy)- involves its interaction with biological molecules and cellular pathways. As a potent proteolytic agent, it can dissolve tissue on contact via proteolysis. When injected next to a nerve, it produces chemical neurolysis, which is nonselective across nerve fiber size . This compound’s effects are mediated through its interaction with molecular targets, including enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- Phenol
- Pentachlorophenol
- Hydroquinone
Properties
CAS No. |
78576-71-3 |
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Molecular Formula |
C12H5Cl5O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentachlorophenoxy)phenol |
InChI |
InChI=1S/C12H5Cl5O2/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-2-5(18)4-6/h1-4,18H |
InChI Key |
ZCYNIZCWJJBUDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
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